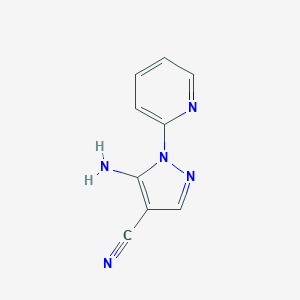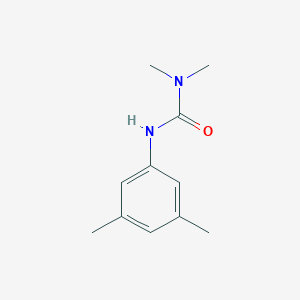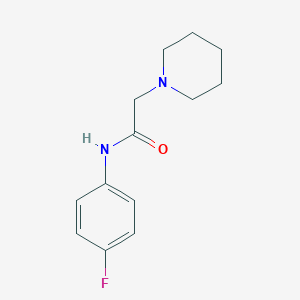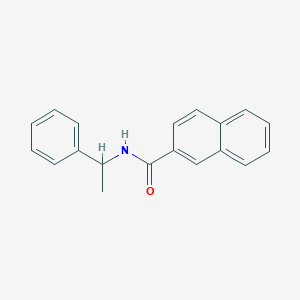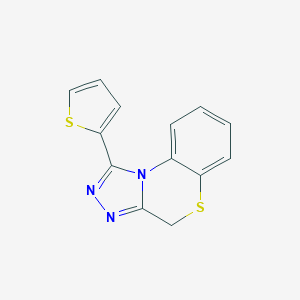![molecular formula C7H3ClN2O2S B183685 7-Chloro-6-nitrothieno[3,2-b]pyridine CAS No. 110651-92-8](/img/structure/B183685.png)
7-Chloro-6-nitrothieno[3,2-b]pyridine
Overview
Description
7-Chloro-6-nitrothieno[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H3ClN2O2S and a molecular weight of 214.63 g/mol . This compound is characterized by the presence of a thieno[3,2-b]pyridine core structure, substituted with a chlorine atom at the 7th position and a nitro group at the 6th position. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 7-Chloro-6-nitrothieno[3,2-b]pyridine typically involves the nitration of 7-chlorothieno[3,2-b]pyridine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position .
In industrial production, the compound can be synthesized through a multi-step process starting from commercially available precursors. The process involves the chlorination of thieno[3,2-b]pyridine followed by nitration. The reaction conditions are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
7-Chloro-6-nitrothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-6-nitrothieno[3,2-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Chloro-6-nitrothieno[3,2-b]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The chlorine atom can also participate in nucleophilic substitution reactions, potentially modifying the activity of the compound .
Comparison with Similar Compounds
7-Chloro-6-nitrothieno[3,2-b]pyridine can be compared with other similar compounds such as:
7-Chloro-6-nitroquinoline: Similar in structure but with a quinoline core instead of a thieno[3,2-b]pyridine core.
6-Nitrothieno[3,2-b]pyridine: Lacks the chlorine substitution at the 7th position.
7-Chlorothieno[3,2-b]pyridine: Lacks the nitro substitution at the 6th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
7-chloro-6-nitrothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-6-5(10(11)12)3-9-4-1-2-13-7(4)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZKGVJIROTNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(C(=CN=C21)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557446 | |
| Record name | 7-Chloro-6-nitrothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110651-92-8 | |
| Record name | 7-Chloro-6-nitrothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)
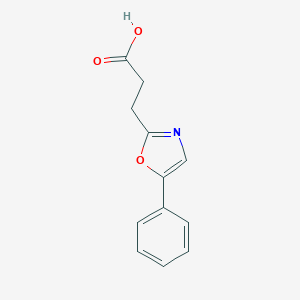
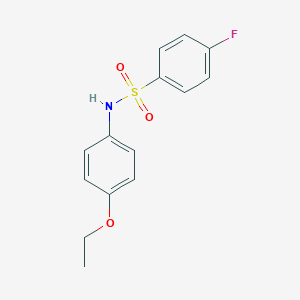


![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)
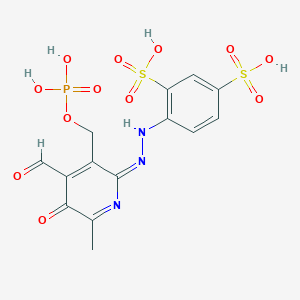
![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)
![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)
